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molecular formula C18H15NO3 B025750 [3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid CAS No. 104325-55-5

[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid

Cat. No. B025750
M. Wt: 293.3 g/mol
InChI Key: VTTJDSVAGYOMKY-UHFFFAOYSA-N
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Patent
US04769461

Procedure details

The ester of (A) above (19.5 g, 63.4 mmol) is dissolved in tetrahydrofuran (150 ml) and 1N NaOH (150 ml) is added. The reaction is heated at reflux for 3 hours. The tetrahydrofuran is removed in vacuo and the remaining solution is adjusted to pH 3 using 1N HCl. A precipitate forms which is filtered and dried, giving 17.5 g (94% yield) of product, m.p. 128°-130° C.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:23])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH2:12][C:13]2[CH:22]=[CH:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=2)[CH:6]=1.[OH-].[Na+]>O1CCCC1>[N:14]1[C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:21]=[CH:22][C:13]=1[CH2:12][O:11][C:7]1[CH:6]=[C:5]([CH2:4][C:3]([OH:23])=[O:2])[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CC(=CC=C1)OCC1=NC2=CC=CC=C2C=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran is removed in vacuo
FILTRATION
Type
FILTRATION
Details
A precipitate forms which is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)COC=1C=C(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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